10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one is a chemical compound with a complex structure that belongs to the class of dibenzoazepines
Vorbereitungsmethoden
The synthesis of 10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one typically involves multiple steps. One common method starts with the alkylation of iminodibenzyl with propargyl bromide using potassium carbonate as a base in dimethylformamide (DMF) at ambient temperature. This reaction produces 5-(prop-2-yn-1-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine. The target compound is then obtained through Huisgen 1,3-dipolar cycloaddition with aromatic azides in the presence of copper sulfate pentahydrate as a catalyst and sodium ascorbate as a co-catalyst in a DMF-water mixture .
Analyse Chemischer Reaktionen
10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one can be compared with other similar compounds such as:
10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound shares a similar core structure but lacks the methyl group at the 10th position.
5H-Dibenzo[a,d]cyclohepten-5-ol: Another structurally related compound with different functional groups and properties
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
32047-69-1 |
---|---|
Molekularformel |
C14H12N2O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
5-methyl-11H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C14H12N2O/c1-16-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14(16)17/h2-9,15H,1H3 |
InChI-Schlüssel |
NLKSFKLPWZLDGG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2NC3=CC=CC=C3C1=O |
Kanonische SMILES |
CN1C2=CC=CC=C2NC3=CC=CC=C3C1=O |
Key on ui other cas no. |
32047-69-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.